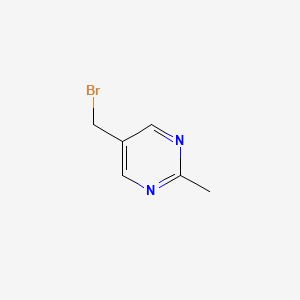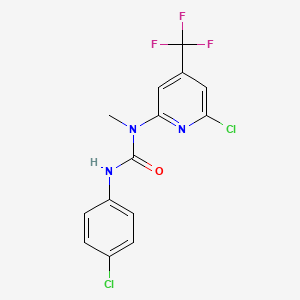
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea
Overview
Description
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT018159 and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Chemical Properties
Isomorphous Structures and Chlorine-Methyl Exchange Rule : The chemical compound has been studied for its isomorphous structures and chlorine-methyl exchange rule, indicating its potential for complex chemical interactions and structural analysis (Swamy et al., 2013).
Crystal Structure Analysis : The compound's crystal structure, particularly as a benzoylphenylurea insecticide, provides insights into its molecular conformation and interactions, which are essential for understanding its chemical behavior and potential applications (Cho et al., 2015).
Synthesis and Derivatives
Synthesis of Derivatives and Antioxidant Properties : Derivatives of this compound have been synthesized and evaluated for their antioxidant and antiradical activities, highlighting its potential for applications in oxidative stress research (Bekircan et al., 2008).
Biological Screening of Derivatives : The compound's derivatives have been synthesized and screened for biological activity, including antimicrobial properties, underscoring its potential in pharmaceutical research (Bhuva et al., 2009).
Pharmacological Research
Anticancer and Antimicrobial Agents : New derivatives of the compound have been synthesized and evaluated for their anticancer and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Katariya et al., 2021).
Molecular Docking and Antimicrobial Activity : Studies have been conducted on the molecular structure, spectroscopic analysis, and molecular docking of derivatives, with assessments of antimicrobial activity, indicating the compound's relevance in drug discovery and design (Sivakumar et al., 2021).
Molecular Conformation and Interactions
Molecular Conformations and Hydrogen Bonding : Research into the molecular conformations and hydrogen bonding of this compound and its derivatives provides valuable insights into its chemical behavior and potential for complex molecular interactions (Sagar et al., 2017).
Intramolecular and Intermolecular Interactions : The compound has been examined for its intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding its chemical properties and potential applications in material science (Jeon et al., 2013).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3O/c1-22(13(23)20-10-4-2-9(15)3-5-10)12-7-8(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPOOATMKSMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135030 | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea | |
CAS RN |
1311278-59-7 | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
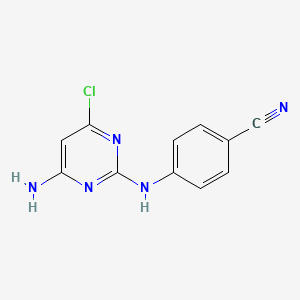
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
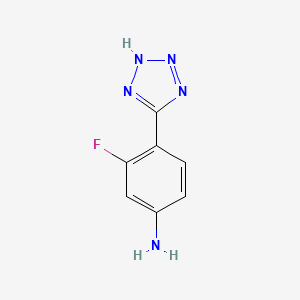
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)
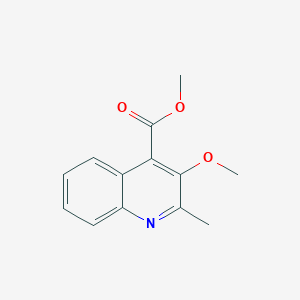



![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
